molecular formula C21H22D6N2O5 B1574289 Trimethobenzamide D6

Trimethobenzamide D6

Cat. No.: B1574289
M. Wt: 394.49
Attention: For research use only. Not for human or veterinary use.
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Description

Role of Deuterated Analogs as Internal Standards in Quantitative Analysis

One of the most critical applications of stable isotope labeling is the use of deuterated analogs as internal standards in quantitative analysis, especially when coupled with mass spectrometry. clearsynth.commonadlabtech.com An internal standard is a compound with a known concentration that is added to a sample to aid in the quantification of the analyte of interest. monadlabtech.com

Deuterated analogs are considered the "gold standard" for internal standards for several key reasons:

Correction for Matrix Effects: Complex biological samples often contain other substances that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. clearsynth.comlcms.cz Since the deuterated internal standard is affected by the matrix in the same way as the analyte, it allows for accurate correction of these interferences. clearsynth.comlcms.cz

Enhanced Precision and Accuracy: By comparing the signal of the analyte to the known concentration of the deuterated internal standard, researchers can achieve highly precise and accurate quantification, minimizing errors from injection volume variations and instrument response fluctuations. clearsynth.commonadlabtech.com

The use of deuterated internal standards is a cornerstone of modern bioanalytical methods, particularly in fields like pharmacology, toxicology, and environmental science. clearsynth.com

Overview of Trimethobenzamide (B196071) D6 as a Research Tool and Reference Standard

Trimethobenzamide is an antiemetic drug used to prevent nausea and vomiting. wikipedia.orgdrugbank.comnih.gov Its deuterated analog, Trimethobenzamide D6, serves as an invaluable tool in research and as a reference standard for analytical purposes. axios-research.comtargetmol.comnordicbiosite.com

This compound is a stable isotope-labeled version of Trimethobenzamide where six hydrogen atoms have been replaced with deuterium (B1214612) atoms. axios-research.comtargetmol.com This labeling makes it an ideal internal standard for the quantitative analysis of Trimethobenzamide in biological matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). clearsynth.com

The key properties and applications of this compound in a research context include:

Pharmacokinetic Studies: Researchers utilize this compound to accurately determine the concentration of Trimethobenzamide in plasma or other biological fluids over time. This is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. fda.govnih.govnih.gov

Metabolism Studies: While the full metabolic profile of Trimethobenzamide is still under investigation, the use of deuterated standards can aid in identifying and quantifying its metabolites. fda.govresearchgate.net

Bioequivalence Studies: In the development of generic drug formulations, this compound is used to compare the bioavailability of the generic product to the original brand-name drug.

Analytical Method Validation: this compound is a critical component in validating the accuracy, precision, and robustness of analytical methods developed for the quantification of Trimethobenzamide. scielo.br

Below is a table summarizing the key chemical information for Trimethobenzamide and its deuterated analog, this compound.

PropertyTrimethobenzamideThis compound
Molecular Formula C₂₁H₂₈N₂O₅C₂₁H₂₂D₆N₂O₅
Molecular Weight 388.47 g/mol 394.5 g/mol
CAS Number 138-56-72070014-97-8
Primary Use AntiemeticInternal Standard for Research

Properties

Molecular Formula

C21H22D6N2O5

Molecular Weight

394.49

Origin of Product

United States

Synthetic Methodologies for Trimethobenzamide D6

Strategies for Deuterium (B1214612) Incorporation into Organic Molecules

The introduction of deuterium into organic molecules is a critical technique in pharmaceutical science. nih.gov Deuteration can alter a molecule's metabolic profile by slowing down metabolic reactions that involve the cleavage of a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. thieme-connect.de This modification can lead to improved pharmacokinetic properties. nih.gov Furthermore, deuterated compounds serve as ideal internal standards for quantitative mass spectrometry analysis due to their chemical similarity to the parent drug but distinct mass. nih.gov General methods for deuteration include direct hydrogen-deuterium exchange reactions, often catalyzed by metals or bases under high temperature and pressure, and, more commonly for complex molecules, the use of deuterated building blocks in a synthetic route. doi.orgvaluepickr.com

For Trimethobenzamide (B196071) D6, the goal is regioselective deuteration, meaning the deuterium atoms are placed at specific positions within the molecule. The "D6" designation indicates that the six hydrogen atoms on the two methyl groups of the terminal dimethylamino function are replaced with deuterium.

Achieving this high degree of regioselectivity is not typically possible through simple hydrogen isotope exchange on the final Trimethobenzamide molecule, as this would likely lead to deuterium incorporation at various, less predictable sites. acs.org The most effective and controlled strategy is to build the molecule using a precursor that is already deuterated at the desired position. This involves a synthetic approach utilizing a deuterated version of a key intermediate, such as N,N-dimethyl-d6-amine or a derivative thereof, ensuring the deuterium label is confined to the N-methyl groups. researchgate.netresearchgate.net

The synthesis of Trimethobenzamide D6 mirrors the established route for the unlabeled compound, but incorporates a deuterated starting material. The standard synthesis of the non-deuterated parent drug involves several key steps. wikipedia.orglookchem.com

A common pathway to produce the crucial intermediate, 4-[2-(dimethylamino)ethoxy]benzylamine (B129024), involves: wikipedia.orglookchem.comgoogle.com

Alkylation of p-hydroxybenzaldehyde with 2-dimethylaminoethyl chloride to form 4-[2-(dimethylamino)ethoxy]benzaldehyde.

Reductive amination of the resulting aldehyde to produce the 4-[2-(dimethylamino)ethoxy]benzylamine intermediate.

To synthesize the D6 analogue, the process is modified by using a deuterated reagent. Specifically, 2-(N,N-dimethyl-d6-amino)ethyl chloride would be used in the initial alkylation step. The synthesis of this deuterated reagent itself is a key preliminary step, often starting from commercially available deuterated methylamine (B109427) or dimethylamine. researchgate.net

The final step in the synthesis is the amide coupling reaction. The deuterated intermediate, 4-[2-(N,N-dimethyl-d6-amino)ethoxy]benzylamine, is reacted with 3,4,5-trimethoxybenzoyl chloride in a suitable solvent like benzene (B151609) or acetonitrile (B52724) to yield this compound. wikipedia.orglookchem.com

A simplified representation of the synthetic pathway: Deuterated Precursor (e.g., Dimethylamine-d6) -> 2-(N,N-dimethyl-d6-amino)ethyl chloride 2-(N,N-dimethyl-d6-amino)ethyl chloride + p-hydroxybenzaldehyde -> 4-[2-(N,N-dimethyl-d6-amino)ethoxy]benzaldehyde 4-[2-(N,N-dimethyl-d6-amino)ethoxy]benzaldehyde --(Reductive Amination)--> 4-[2-(N,N-dimethyl-d6-amino)ethoxy]benzylamine 4-[2-(N,N-dimethyl-d6-amino)ethoxy]benzylamine + 3,4,5-trimethoxybenzoyl chloride -> this compound

Regioselective Deuteration Approaches for Trimethobenzamide

Design and Optimization of Advanced Synthetic Routes for this compound

The design of synthetic routes for deuterated active pharmaceutical ingredients (APIs) focuses on efficiency, scalability, and purity. researchgate.net Optimization aims to maximize yield, minimize the formation of impurities, and avoid complex purification procedures. lookchem.com

For large-scale production, every step of the synthesis is evaluated for efficiency and cost-effectiveness. valuepickr.com In the synthesis of Trimethobenzamide and its deuterated analogues, the final amidation step is a key area for optimization. While using an acyl chloride (3,4,5-trimethoxybenzoyl chloride) is a classic method, it can sometimes lead to impurity formation. lookchem.com

Alternative methods involve coupling the benzylamine (B48309) intermediate directly with 3,4,5-trimethoxybenzoic acid using various coupling reagents. lookchem.com Research has shown that using reagents like N,N'-carbonyldiimidazole (CDI) can result in a cleaner reaction with fewer impurities, potentially eliminating the need for purification by column chromatography. lookchem.com Other green chemistry approaches have explored using boric acid and polyethylene (B3416737) glycol (PEG) as catalysts for the amidation, aiming for more environmentally friendly and economical large-scale production.

Table 1: Comparison of Amide Coupling Strategies

Coupling Method Reagents Advantages Disadvantages
Acyl Chloride 3,4,5-trimethoxybenzoyl chloride Fast reaction, high conversion Can generate HCl byproduct, potential for side reactions and impurities. lookchem.com
CDI Coupling 3,4,5-trimethoxybenzoic acid + CDI Cleaner reaction profile, fewer impurities, mild conditions. lookchem.com CDI is moisture sensitive, may be more costly.

| Boric Acid/PEG | 3,4,5-trimethoxybenzoic acid + Boric Acid/PEG | Environmentally friendly, economical for large scale. | May require specific conditions for optimal yield. |

The purification of deuterated compounds is essential to ensure high chemical and isotopic purity. The goal is to remove any unreacted starting materials, reaction byproducts, and any non-deuterated or partially deuterated species. acs.org The choice of purification method depends on the properties of the compound and its precursors.

Table 2: Purification Techniques in this compound Synthesis

Technique Stage of Use Purpose
Distillation Precursor purification Purification of volatile intermediates like 2-(N,N-dimethyl-d6-amino)ethyl chloride. google.com
Crystallization Final product purification Highly effective for obtaining pure crystalline solids, removes soluble impurities. lookchem.comgoogle.com
Column Chromatography Intermediate/Final product purification Used to separate compounds with different polarities. Often avoided in large-scale synthesis due to cost and solvent usage. lookchem.com

| Preparative HPLC | Final product purification | High-resolution separation technique to achieve very high purity, suitable for removing closely related impurities. researchgate.net |

Evaluation of Synthetic Pathways for Scalability and Efficiency

Comprehensive Characterization of Synthesized this compound

A full characterization of the final product is required to confirm its chemical structure, purity, and the success of the isotopic labeling. This is typically achieved using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. researchgate.net

Mass Spectrometry (MS): This technique is fundamental for confirming the incorporation of deuterium atoms. The molecular weight of this compound should be approximately 6 Daltons higher than its unlabeled counterpart due to the replacement of six hydrogen atoms (mass ~1 Da) with six deuterium atoms (mass ~2 Da). High-resolution mass spectrometry can provide a precise mass measurement to validate the elemental composition. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is the primary method for confirming the location and extent of deuteration. doi.org

¹H NMR: In the proton NMR spectrum of this compound, the characteristic singlet corresponding to the six protons of the N,N-dimethyl group (typically around δ 2.82 ppm in DMSO-d6) should be absent or significantly diminished. lookchem.com The remaining signals of the molecule should be present and match the structure of Trimethobenzamide.

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal at the chemical shift corresponding to the N-methyl positions, directly confirming the presence and location of the deuterium label.

¹³C NMR: The carbon spectrum will be largely similar to the unlabeled compound, but the signals for the deuterated N-methyl carbons will appear as multiplets due to C-D coupling and will be shifted slightly upfield. google.com

Table 3: Expected Analytical Data for Trimethobenzamide vs. This compound

Analysis Trimethobenzamide (C₂₁H₂₈N₂O₅) This compound (C₂₁H₂₂D₆N₂O₅) Expected Difference
Molecular Weight ~388.46 g/mol ~394.50 g/mol Increase of ~6 Da
Mass Spec (m/z) [M+H]⁺ at ~389 [M+H]⁺ at ~395 Shift of +6 m/z units
¹H NMR Signal for N(CH₃)₂ protons present (~2.8 ppm) lookchem.com Signal for N(CD₃)₂ protons absent/reduced Disappearance of a key signal

| ¹³C NMR | Singlet for N(CH₃)₂ carbons | Multiplet for N(CD₃)₂ carbons | Change in multiplicity and slight upfield shift |

Spectroscopic Confirmation of Deuterium Labeling (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

The successful synthesis of this compound requires rigorous analytical confirmation to verify that the deuterium atoms have been incorporated into the desired positions within the molecular structure. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the principal techniques employed for this purpose, providing definitive evidence of the isotopic labeling.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental tool for confirming the successful deuteration of Trimethobenzamide. The technique differentiates molecules based on their mass-to-charge ratio. The incorporation of six deuterium atoms in place of six protium (B1232500) (¹H) atoms results in a predictable increase in the molecular weight of the compound.

Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) are used to analyze the synthesized product. clearsynth.comresearchgate.net The mass spectrum of a successfully synthesized batch of this compound will exhibit a molecular ion peak [M+H]⁺ at m/z 395.5, corresponding to the deuterated molecule, as opposed to m/z 389.5 for the unlabeled compound. This mass shift provides clear evidence of the incorporation of the six deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule, making it invaluable for confirming the precise location of the deuterium labels. Both proton (¹H NMR) and deuterium (²H NMR) spectroscopy are utilized.

In the ¹H NMR spectrum of unlabeled Trimethobenzamide hydrochloride, the protons of the two methyl groups on the dimethylamino moiety [-N(CH₃)₂] typically produce a characteristic singlet peak. lookchem.com In the case of this compound, where these two methyl groups are replaced by trideuteriomethyl groups [-N(CD₃)₂], this singlet in the ¹H NMR spectrum will be absent or significantly reduced in intensity. This absence is a primary indicator that the deuteration has occurred at the intended site.

Conversely, a ²H NMR (Deuterium NMR) spectrum of the labeled compound would show a resonance at the chemical shift corresponding to the N-methyl positions, confirming the presence and location of the deuterium atoms. Furthermore, ¹³C NMR spectroscopy can also be used for verification. The carbon signals of the -CD₃ groups will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to the corresponding -CH₃ group signals in the unlabeled compound.

Table 1: Spectroscopic Data for Confirmation of this compound

Spectroscopic Technique Expected Result for this compound Reference (Unlabeled)
Mass Spectrometry Molecular Weight of ~394.50 g/mol . axios-research.comaxios-research.com Molecular Weight of ~388.46 g/mol . wikipedia.orgaxios-research.com
¹H NMR Spectroscopy Absence or significant reduction of the singlet peak for the -N(CH₃)₂ protons. Presence of a singlet peak for the -N(CH₃)₂ protons. lookchem.com
²H NMR Spectroscopy Presence of a resonance peak corresponding to the -N(CD₃)₂ groups. No signal.

| ¹³C NMR Spectroscopy | Multiplet signals for the deuterated methyl carbons, shifted slightly upfield. | Singlet signals for the methyl carbons. |

Assessment of Isotopic Purity and Enrichment

Following the confirmation of deuterium labeling, it is crucial to quantify the isotopic purity and the degree of enrichment of the this compound product.

Isotopic Purity refers to the percentage of molecules in the sample that are the desired D6 isotopologue (C₂₁H₂₂D₆N₂O₅).

Isotopic Enrichment refers to the percentage of deuterium atoms present at the specified labeled positions.

Mass spectrometry is the primary analytical technique for determining both of these parameters. High-resolution mass spectrometry can distinguish between the different isotopologues of Trimethobenzamide that may be present in the final product, including the unlabeled compound (D0) and any partially deuterated intermediates (D1 through D5).

By analyzing the relative intensities of the molecular ion peaks for each of these species in the mass spectrum, a quantitative assessment of the isotopic distribution can be made. For a high-quality sample of this compound, the peak corresponding to the D6 isotopologue should be the base peak (most intense), with very low intensities for the D0 to D5 peaks.

Commercially available this compound standards often specify an isotopic purity, such as 98% atom D, which indicates a high level of enrichment. achemtek.com This level of purity is essential when the compound is used as an internal standard in quantitative bioanalytical assays, as it ensures accuracy and minimizes interference from other isotopic species. princeton.edu An ideal deuterated standard should possess a narrow isotopic distribution to ensure reliable quantification. princeton.edu

Table 2: Compound Names Mentioned

Compound Name
Trimethobenzamide
This compound
3,4,5-trimethoxybenzoyl chloride
4-(2-dimethylaminoethoxy)benzylamine

Bioanalytical Method Development Utilizing Trimethobenzamide D6

Foundational Role of Trimethobenzamide (B196071) D6 as an Internal Standard in Mass Spectrometry

Trimethobenzamide D6 serves as an ideal internal standard for the quantification of trimethobenzamide in biological samples by mass spectrometry. medchemexpress.comclearsynth.com An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to both calibration standards and unknown samples. Its primary function is to correct for variations in sample preparation and instrumental analysis, thereby improving the accuracy and precision of the analytical method.

Application of Isotope Dilution Mass Spectrometry Principles

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that utilizes isotopically labeled compounds, such as this compound, to achieve high accuracy and precision in quantitative analysis. rsc.orgptb.de In this method, a known amount of the isotopically labeled internal standard (the "spike") is added to the sample containing the unlabeled analyte. ptb.de The key principle of IDMS lies in the fact that the isotopically labeled standard is chemically identical to the analyte, meaning it behaves identically during sample extraction, cleanup, and chromatographic separation. ptb.de

The analyte and the internal standard are then measured simultaneously by a mass spectrometer. Since the instrument can differentiate between the two based on their mass-to-charge (m/z) ratio, the ratio of the signal intensity of the analyte to that of the internal standard is used for quantification. uni-muenchen.de This ratio remains constant even if there are losses of the analyte during sample processing, as the internal standard experiences the same losses. ptb.de This characteristic of IDMS effectively compensates for procedural errors and leads to highly reliable quantitative results. rsc.orgptb.de

Mitigation of Matrix Effects and Ion Suppression in Complex Biological Samples

Biological matrices, such as plasma, serum, and urine, are inherently complex and contain numerous endogenous components that can interfere with the analysis of the target analyte. medipharmsai.comresearchgate.net One of the most significant challenges in bioanalysis is the "matrix effect," which refers to the alteration of the ionization efficiency of the analyte by co-eluting matrix components. medipharmsai.com This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy of the analytical method. medipharmsai.comresearchgate.net

The use of a stable isotope-labeled internal standard like this compound is a widely accepted strategy to mitigate matrix effects. medipharmsai.com Because this compound has nearly identical physicochemical properties and retention time to the unlabeled trimethobenzamide, it experiences the same degree of ion suppression or enhancement. medipharmsai.comchromforum.org By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is effectively normalized, leading to more accurate and reproducible measurements. researchgate.net

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Trimethobenzamide Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and speed. omicsonline.orgresearchgate.net The development of a robust LC-MS/MS method for trimethobenzamide analysis involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Optimization of Chromatographic Separation Parameters for Trimethobenzamide and its Deuterated Analog

The primary goal of chromatographic separation in this context is to resolve trimethobenzamide and this compound from endogenous matrix components and potential interfering substances. medipharmsai.comresearchgate.net While the deuterated analog co-elutes with the non-deuterated form, achieving good peak shape and separation from other compounds is crucial for minimizing matrix effects. medipharmsai.comchromforum.org

Several key chromatographic parameters are optimized during method development:

Column Chemistry: Reversed-phase columns, such as C18 or phenyl-hexyl, are commonly used for the separation of moderately polar compounds like trimethobenzamide. scielo.brijpbs.com The choice of column chemistry influences the retention and selectivity of the separation.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (often containing a buffer like ammonium (B1175870) formate (B1220265) or an acid like formic acid to improve peak shape and ionization efficiency) and an organic solvent (such as methanol (B129727) or acetonitrile). scielo.brfaa.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the analyte while maintaining good separation from matrix interferences. medipharmsai.com

Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. scielo.br

Column Temperature: Maintaining a constant and optimized column temperature helps to ensure reproducible retention times and improve peak shape.

It is important to note that while deuterated and non-deuterated analogs have very similar retention times, slight differences can sometimes be observed due to the isotope effect, where the heavier isotope can lead to slightly stronger interactions with the stationary phase. chromforum.orgnih.gov However, for most LC-MS/MS applications, they are considered to co-elute.

Elucidation and Selection of Optimal Mass Spectrometric Parameters for Enhanced Sensitivity and Selectivity

The mass spectrometer is responsible for the detection and quantification of the analyte and internal standard. Optimizing its parameters is critical for achieving the desired sensitivity and selectivity. Key parameters include:

Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules like trimethobenzamide, as it is a soft ionization technique that typically produces protonated molecular ions [M+H]+. medipharmsai.comfaa.gov

Ionization Polarity: The analysis is usually performed in the positive ion mode for compounds like trimethobenzamide that readily accept a proton. akjournals.com

Capillary Voltage and Gas Temperatures: These parameters are optimized to ensure efficient desolvation and ionization of the analyte as it enters the mass spectrometer. akjournals.com

Collision Energy and Gas Pressure: In tandem mass spectrometry (MS/MS), these parameters are adjusted to control the fragmentation of the precursor ion into product ions, which is essential for selective detection. akjournals.comsci-hub.se

The goal is to find a set of parameters that maximizes the signal intensity for the analyte and internal standard while minimizing background noise.

Determination of Quantitative Ion Transitions and Fragmentation Pathways

A significant advantage of tandem mass spectrometry (MS/MS) is its ability to perform selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM). In this mode, the first quadrupole of the mass spectrometer is set to select the precursor ion (the protonated molecule) of the analyte or internal standard. This precursor ion is then fragmented in the collision cell, and the second quadrupole is set to monitor a specific, characteristic product ion. This process of selecting a precursor ion and a specific product ion is known as a "transition."

The selection of appropriate ion transitions is crucial for the selectivity of the assay. For trimethobenzamide, a precursor ion of m/z 389.2 has been reported. faa.gov Upon fragmentation, a characteristic product ion with m/z 166.1 is observed. faa.gov For this compound, the precursor ion would be expected to have an m/z of approximately 395.2 (an increase of 6 mass units due to the six deuterium (B1214612) atoms). The fragmentation pathway is expected to be similar to the unlabeled compound, and a corresponding product ion would be selected for quantification. The specific fragmentation pathways are elucidated by infusing a pure standard of the compound into the mass spectrometer and observing the resulting product ion spectrum.

The use of highly selective SRM transitions significantly reduces the likelihood of interference from other compounds in the matrix, thereby enhancing the reliability of the quantitative results. core.ac.uk

Applications of Trimethobenzamide D6 in Preclinical and in Vitro Research

Analytical Applications in Pharmacokinetic and Pharmacodynamic Studies within Animal Models

Stable isotope-labeled internal standards (SIL-IS), such as Trimethobenzamide (B196071) D6, are considered the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). omicsonline.org Their use is indispensable for obtaining the high-quality data needed to accurately define the pharmacokinetic and pharmacodynamic profiles of a drug candidate in preclinical animal models.

The fundamental challenge in bioanalysis is the accurate measurement of a target analyte within a complex and variable biological matrix. icpms.cz Components of plasma, blood, or homogenized tissue can interfere with the analytical signal, a phenomenon known as the "matrix effect," which can cause ion suppression or enhancement, leading to inaccurate quantification.

Trimethobenzamide D6 is an ideal internal standard because it has nearly identical physicochemical properties to the analyte, trimethobenzamide. Consequently, it experiences similar extraction recovery and matrix effects during sample preparation and analysis. By adding a known quantity of this compound to every sample, it serves as a reliable reference. The ratio of the analyte's signal to the internal standard's signal is used for quantification, effectively normalizing for variations in sample handling and instrument response. This ensures a high degree of precision and accuracy in determining the true concentration of trimethobenzamide in diverse biological samples. omicsonline.org

Table 1: Role of this compound as an Internal Standard in Bioanalysis

Feature Role of this compound Analytical Advantage
Sample Preparation Added to samples before extraction. Corrects for analyte loss during extraction, evaporation, and reconstitution steps.
Chromatography Co-elutes with trimethobenzamide in the liquid chromatography system. Experiences the same matrix effects at the same retention time, allowing for effective normalization.
Mass Spectrometry Detected at a different mass-to-charge (m/z) ratio than trimethobenzamide. Allows for simultaneous but distinct measurement of both the analyte and the internal standard without interference.

| Quantification | The ratio of the analyte peak area to the internal standard peak area is calculated. | Provides robust and reproducible quantification that is insensitive to variations in injection volume or instrument sensitivity. |

Pharmacokinetic studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate quantification of the drug over time in various biological compartments is essential for determining key parameters like half-life (t½), volume of distribution (Vd), clearance (CL), and bioavailability. For trimethobenzamide, it is known that 30-50% of a dose is excreted unchanged in the urine in humans. fda.gov

The use of this compound as an internal standard provides the analytical rigor required to precisely measure trimethobenzamide concentrations in plasma, urine, and various tissues collected from animal models at different time points. This high-fidelity data allows researchers to build accurate pharmacokinetic models that describe the drug's disposition and elimination. Such models are critical for predicting human pharmacokinetics and for understanding how the drug is processed by and cleared from the body. if-pan.krakow.pl

Accurate Quantitation of Trimethobenzamide in Diverse Biological Matrices (e.g., plasma, tissues)

Utilization in In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro assays using liver subcellular fractions or cells are a cornerstone of modern drug discovery, providing early insights into a compound's metabolic fate. researchgate.netqdibio.com These assays help predict in vivo clearance and identify potential metabolic liabilities.

Metabolic stability assays measure the rate at which a drug is metabolized by enzymes, primarily cytochrome P450s (CYPs), found in liver preparations. nuvisan.com In these experiments, trimethobenzamide is incubated with liver microsomes or hepatocytes, and samples are taken at various time points. nih.gov The depletion of the parent drug is monitored by LC-MS/MS to calculate parameters like in vitro half-life (t½) and intrinsic clearance (CLint). if-pan.krakow.pl

This compound is added to the reaction samples, typically during the quenching step, to serve as the internal standard. Its presence ensures that the measurement of trimethobenzamide concentration at each time point is accurate, which is crucial for the reliability of the calculated metabolic stability parameters. nuvisan.com

Table 2: Typical Protocol for an In Vitro Metabolic Stability Assay

Step Procedure Role of this compound
1. Incubation Trimethobenzamide is incubated with liver microsomes or hepatocytes and necessary cofactors (e.g., NADPH). Not present during incubation.
2. Sampling Aliquots are removed from the incubation mixture at predefined time points (e.g., 0, 5, 15, 30, 60 min).
3. Quenching The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile). The quenching solution contains a fixed concentration of this compound.
4. Processing Samples are centrifuged to precipitate proteins, and the supernatant is prepared for analysis. Undergoes the same processing as the analyte.

| 5. Analysis | The concentrations of trimethobenzamide and this compound are measured by LC-MS/MS. | Provides an accurate basis for quantifying the depletion of trimethobenzamide over time. |

Deuterium-labeled compounds are powerful tools for studying metabolic pathways. nih.govosti.gov While this compound's primary role is as a non-metabolized internal standard for the parent drug, the principles of stable isotope labeling are central to metabolite identification. When a deuterated version of a drug is incubated in a metabolic system, the resulting metabolites will retain the deuterium (B1214612) label. isotope.com This creates a characteristic isotopic pattern and mass shift that makes them easier to identify in a complex chromatogram. For example, the biotransformation of a deuterated compound can be traced by looking for signals that correspond to the mass of the deuterated parent plus or minus the mass of a specific metabolic modification (e.g., +16 for oxidation, -14 for N-demethylation). frontiersin.orgnih.gov This approach helps distinguish drug-related metabolites from endogenous matrix components.

Application in Liver Microsome and Hepatocyte Incubation Assays

Analytical Framework for Research into Drug-Drug Interaction Mechanisms

Drug-drug interactions (DDIs) can occur when one drug affects the metabolism of another, often by inhibiting or inducing cytochrome P450 enzymes. if-pan.krakow.pl In vitro assays are used to assess this potential. For instance, to determine if trimethobenzamide is an inhibitor of a specific CYP isozyme, it is co-incubated with a known probe substrate for that enzyme. To determine if it is a substrate of a particular enzyme, it is incubated with recombinant enzymes.

In all DDI studies, accurate quantification of the involved compounds is paramount for determining key kinetic parameters. The use of this compound as an internal standard provides the robust analytical framework needed to reliably measure trimethobenzamide concentrations. This allows researchers to confidently determine its potential to act as a metabolic inhibitor, inducer, or substrate, which is a critical part of its preclinical safety assessment. nih.gov

Table of Compounds

Compound Name
Trimethobenzamide

Analytical Contributions to Bioequivalence and Comparative Bioavailability Studies

The successful execution of bioequivalence (BE) and comparative bioavailability studies hinges on the accuracy and reliability of the analytical methods used to quantify the drug in biological matrices. In the analysis of trimethobenzamide, the deuterated analogue, this compound, serves a critical function as a stable isotope-labeled internal standard (SIL-IS), particularly for highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. mdpi.commedcraveonline.com Its use is considered best practice and is recommended by regulatory agencies to ensure the integrity of pharmacokinetic data. medchemexpress.com

An internal standard is a compound with similar physicochemical properties to the analyte, which is added at a constant concentration to all calibration standards, quality control samples, and study samples before processing. glpbio.com Its purpose is to correct for variability that can occur during various stages of the bioanalytical workflow, including sample extraction, injection volume, and mass spectrometric ionization. medchemexpress.com By normalizing the instrument response of the analyte (trimethobenzamide) to that of the internal standard (this compound), the method can achieve higher precision and accuracy. researchgate.net

This compound is the ideal internal standard for its parent compound because it is chemically identical, with the only difference being the replacement of six hydrogen atoms with deuterium atoms. medchemexpress.com This substitution results in a higher mass, allowing a mass spectrometer to distinguish it from the unlabeled trimethobenzamide, but it does not significantly alter its chromatographic retention time, extraction recovery, or ionization efficiency. glpbio.com This co-eluting nature ensures that both compounds experience the same potential variations, such as ion suppression or enhancement from the biological matrix, which are then nullified when the peak area ratio is calculated. researchgate.net The use of a stable isotope-labeled internal standard like this compound is widely shown to reduce the impact of matrix effects and produce more reproducible and accurate results compared to using structurally related but different compounds as internal standards. medchemexpress.comglpbio.com

For a bioanalytical method supporting a bioequivalence study to be considered valid, it must undergo rigorous validation to demonstrate its reliability. Key validation parameters are established according to international guidelines. The typical results from such a validation for the quantification of trimethobenzamide using this compound are illustrated in the following tables.

Detailed Research Findings

A validated LC-MS/MS method for the determination of trimethobenzamide in human plasma would be employed to analyze samples from a bioequivalence study. In such a study, healthy volunteers are administered both a test and a reference formulation of the drug, and their plasma concentrations are measured over time. The pharmacokinetic parameters, such as maximum concentration (Cmax) and area under the concentration-time curve (AUC), are then calculated and statistically compared to determine if the test product is bioequivalent to the reference product. jyoungpharm.org

The development of such a method involves optimizing chromatographic conditions to achieve a suitable retention time and peak shape for both trimethobenzamide and this compound. Mass spectrometric parameters, including the specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), are selected to ensure high selectivity and sensitivity. nih.gov

Below are representative data tables illustrating the expected performance of a validated LC-MS/MS assay for trimethobenzamide using this compound as the internal standard.

Table 1: LC-MS/MS Method Parameters

This interactive table outlines the typical instrumental conditions for the analysis of trimethobenzamide.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System
Column C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Trimethobenzamide) e.g., m/z 389.2 → 152.1
MRM Transition (this compound) e.g., m/z 395.2 → 158.1
Internal Standard This compound

Table 2: Method Validation Summary - Linearity and Sensitivity

This table shows the typical range over which the assay is accurate and the lowest concentration that can be reliably measured.

ParameterResultAcceptance Criteria
Linearity Range 1.00 - 1000.00 ng/mLCorrelation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²) > 0.998-
Lower Limit of Quantification (LLOQ) 1.00 ng/mLSignal-to-Noise > 10; Precision < 20%; Accuracy within ±20%

Table 3: Method Validation Summary - Precision and Accuracy

This table demonstrates the method's reproducibility and exactness across different concentrations.

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ 1.00≤ 10.5≤ 12.1-5.2 to 6.8-3.4 to 4.5
Low QC 3.00≤ 8.9≤ 9.5-4.1 to 5.3-2.7 to 3.9
Medium QC 400.00≤ 6.2≤ 7.8-3.5 to 2.1-1.9 to 2.4
High QC 800.00≤ 5.8≤ 6.9-2.8 to 1.5-1.1 to 1.8
Acceptance Criteria ≤ 15% (≤ 20% for LLOQ)≤ 15% (≤ 20% for LLOQ)Within ±15% (±20% for LLOQ)Within ±15% (±20% for LLOQ)

Advanced Research Perspectives and Future Directions

Integration of Trimethobenzamide (B196071) D6-based Assays with High-Resolution Mass Spectrometry and Multi-Omics Approaches

The use of deuterated standards, such as Trimethobenzamide D6, is crucial for achieving precision and accuracy in analytical chemistry, particularly in mass spectrometry. clearsynth.com High-resolution mass spectrometry (HRMS) offers enhanced sensitivity and specificity, making the integration of this compound-based assays with HRMS a significant advancement. researchgate.net This combination allows for the accurate quantification of trimethobenzamide in complex biological matrices by compensating for matrix effects and instrumental variability. clearsynth.compubcompare.ai The stable isotope label in this compound allows it to be easily distinguished from the non-deuterated analyte, which is essential for accurate measurements. clearsynth.com

Multi-omics approaches, which involve the integrated analysis of data from various omics levels like genomics, transcriptomics, proteomics, and metabolomics, are becoming increasingly important in drug discovery and development. mdpi.comnih.gov Integrating this compound-based assays into multi-omics workflows can provide a more comprehensive understanding of the drug's metabolic pathways, potential off-target effects, and its impact on broader biological systems. nih.gov For instance, by using this compound as an internal standard in metabolomics studies, researchers can accurately track the metabolic fate of trimethobenzamide and identify any resulting biochemical changes. nih.gov This integrated approach can help in identifying new biomarkers and therapeutic targets, ultimately leading to more personalized and effective treatment strategies. mdpi.com

Interactive Data Table: Trimethobenzamide and its Deuterated Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )
TrimethobenzamideC₂₁H₂₈N₂O₅388.47
Trimethobenzamide-d4C₂₁H₂₄D₄N₂O₅392.49
Trimethobenzamide-d6C₂₁H₂₂D₆N₂O₅394.5

This data is compiled from available chemical supplier information. axios-research.comaxios-research.com

Exploration of Novel Applications for Deuterated Standards in Emerging Analytical Technologies

The application of deuterated standards is expanding beyond traditional quantitative analysis. In emerging analytical technologies, such as advanced mass spectrometry imaging and single-cell analysis, deuterated compounds like this compound can serve as valuable tools. These standards can help in normalizing data and improving the accuracy of spatial and single-cell measurements, where sample amounts are minute and variability can be high.

Furthermore, the development of novel analytical methods benefits from the use of deuterated standards for validation and quality control. clearsynth.com As new techniques are developed for detecting and quantifying drugs and their metabolites, robust and reliable standards are essential to ensure the accuracy and reproducibility of the results. The unique properties of deuterated compounds, such as their stability and distinct mass, make them ideal for these applications. clearsynthdiscovery.com

Development and Certification of this compound as a Reference Material and Certified Standard

For this compound to be widely adopted in regulated analytical laboratories, its development and certification as a reference material are crucial. axios-research.com Certified reference materials (CRMs) undergo rigorous testing and characterization to ensure their purity, identity, and concentration are accurately determined and traceable to national or international standards. The availability of a this compound CRM would provide a high level of confidence in the accuracy of analytical results obtained using it as an internal standard.

The certification process involves a comprehensive evaluation of the material, including its chemical and isotopic purity. This ensures that the deuterated standard is free from impurities that could interfere with the analysis and that the degree of deuteration is accurately known. Companies specializing in pharmaceutical reference standards play a key role in producing and certifying such materials, which come with a comprehensive Certificate of Analysis (COA) that complies with regulatory standards. axios-research.com

Application of Computational Chemistry Approaches in Predicting Deuteration Effects on Analytical Performance

Predictive modeling can help in the rational design of deuterated standards. For example, computational methods can identify the optimal positions for deuterium (B1214612) substitution to maximize the analytical benefits, such as ensuring the label is in a stable, non-exchangeable position. sigmaaldrich.com This foresight can streamline the synthesis process and lead to the development of more robust and reliable internal standards. researchgate.net

Broader Contributions of Deuterated Analogs to Pharmacological Research Tools Beyond Parent Compound Analysis

Deuterated analogs like this compound have significant potential as pharmacological research tools that extend beyond their use in analyzing the parent compound. The kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than the C-H bond, can be exploited to study drug metabolism and enzyme mechanisms. clearsynthdiscovery.comresearchgate.net By selectively deuterating different positions on a drug molecule, researchers can investigate which sites are most susceptible to metabolic modification. clearsynthdiscovery.com

This approach can provide valuable insights into the formation of metabolites, some of which may be active or toxic. juniperpublishers.com Understanding these metabolic pathways is crucial for drug development, as it can help in designing new drug candidates with improved pharmacokinetic profiles, such as increased half-life and reduced clearance. clearsynthdiscovery.comjuniperpublishers.com Furthermore, deuterated compounds can be used to probe drug-receptor interactions, as the subtle changes in molecular properties upon deuteration can sometimes affect binding affinity. plos.orgirb.hr

Q & A

Q. What analytical methods are recommended for quantifying Trimethobenzamide D6 in biological samples?

Reverse-phase HPLC with a PDA detector is widely used. Optimal conditions include a mobile phase of methanol and 14 mM ammonium formate buffer (pH 5.8, 44:56 v/v), flow rate of 1.0 mL/min, and detection at 213 nm. Method validation requires testing retention time, asymmetry, theoretical plates, and peak area consistency across replicates (e.g., three injections at 100 µg/mL). 3D surface plots via Design Expert software aid in optimizing organic concentration, pH, and buffer strength .

Q. How is this compound utilized in pharmacokinetic studies?

Deuterium labeling enables precise tracking of metabolic pathways and bioavailability. Researchers employ stable isotope dilution mass spectrometry (SID-MS) to differentiate endogenous compounds from deuterated analogs, minimizing matrix interference. This is critical for studying absorption, distribution, and elimination in preclinical models .

Q. What receptor mechanisms underlie this compound’s antiemetic effects?

this compound acts as a selective dopamine D2 receptor antagonist, blocking receptor signaling in the chemoreceptor trigger zone (CTZ). In vitro validation involves competitive binding assays using radiolabeled ligands (e.g., [³H]-spiperone) and cell lines expressing human D2 receptors. IC₅₀ values should be compared to non-deuterated analogs to assess isotopic effects .

Advanced Research Questions

Q. How can researchers optimize chromatographic conditions for this compound in complex matrices?

A mixed-mode stationary phase (C18 with embedded polar groups) improves retention and peak symmetry in plasma or tissue homogenates. Use a gradient elution starting at 30% methanol to resolve this compound from phospholipids. Post-column infusion experiments identify ion suppression zones in LC-MS/MS, requiring adjustments in mobile phase pH or buffer strength .

Q. What experimental designs address isotopic effects in deuterated analogs like this compound?

Conduct parallel in vitro assays comparing Trimethobenzamide and this compound in receptor binding, metabolic stability (e.g., liver microsomes), and cytotoxicity. Use ANOVA to statistically differentiate isotopic effects (e.g., altered LogP or metabolic half-life). Deuterium’s kinetic isotope effect may reduce CYP450-mediated oxidation rates, requiring dose adjustments in vivo .

Q. How do researchers validate target engagement of this compound in vivo?

Employ positron emission tomography (PET) with a D2-specific radiotracer (e.g., [¹¹C]-raclopride) in animal models. Pre-treatment with this compound should reduce radiotracer binding in the striatum, quantified as % receptor occupancy. Correlate occupancy levels with antiemetic efficacy in behavioral assays (e.g., cisplatin-induced emesis in ferrets) .

Q. How can researchers address discrepancies in antiemetic efficacy observed across preclinical and clinical studies?

Contradictions may arise from species-specific receptor affinities or pharmacokinetic variability. Perform translational PK/PD modeling using species-scaled clearance rates and receptor binding data. For example, human trials (e.g., apomorphine-induced nausea) may require higher doses than rodent models due to differences in plasma protein binding .

Q. What strategies mitigate matrix interference in mass spectrometric analysis of this compound?

Use hybrid solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) for plasma sample cleanup. Monitor for isotopic cross-talk between this compound and endogenous metabolites via high-resolution MS (HRMS). Quantify using deuterated internal standards (e.g., Trimethobenzamide D8) to correct for ion suppression .

Methodological Considerations

Q. How should researchers design mixed-methods studies to evaluate this compound’s therapeutic potential?

Combine quantitative LC-MS/MS pharmacokinetic data with qualitative patient-reported outcomes (e.g., nausea severity scales). Triangulate findings using structural equation modeling (SEM) to identify latent variables influencing efficacy. Ensure alignment between hypotheses and mixed-methods design to avoid redundancy .

Q. What statistical approaches resolve batch-to-batch variability in deuterated compound synthesis?

Implement multivariate analysis (e.g., PCA) of synthesis parameters (e.g., reaction time, deuterium purity). Use quality-by-design (QbD) principles to establish a design space for consistent isotopic enrichment (>98%). Batch acceptance criteria should include NMR deuterium incorporation ratios and LC-MS purity checks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.